molecular formula C10H9N3O4 B1315101 Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 38923-08-9

Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B1315101
CAS RN: 38923-08-9
M. Wt: 235.2 g/mol
InChI Key: XOXFLWMGZPJKAF-UHFFFAOYSA-N
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Description

Ethyl 6-Nitroimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H9N3O4 . It is used in various fields of research .


Molecular Structure Analysis

The molecular structure of Ethyl 6-Nitroimidazo[1,2-a]pyridine-2-carboxylate is represented by the InChI code 1S/C10H9N3O4/c1-2-17-10(14)8-6-12-5-7(13(15)16)3-4-9(12)11-8/h3-6H,2H2,1H3 . This indicates the connectivity and hydrogen placement in the molecule.


Physical And Chemical Properties Analysis

Ethyl 6-Nitroimidazo[1,2-a]pyridine-2-carboxylate has a molecular weight of 235.2 . It is a solid at room temperature . The melting point is between 208 - 210 degrees Celsius .

Scientific Research Applications

Synthesis of Fused Triazines and Tricyclic Pyridinones

The compound Ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate, related to Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate, has been utilized in the synthesis of fused triazines, demonstrating potential biological activity. This synthesis involves treating the compound with ammonia or primary amines to generate corresponding substituted nitro carboxamidoimidazopyridines, which are then further processed to yield triazines (Zamora et al., 2004). Additionally, tricyclic pyridinones have been synthesized from related compounds, specifically 6-bromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine, involving key steps like Suzuki-Miyaura cross-coupling reaction and direct olefination (Castera-Ducros et al., 2006).

Catalytic Activities

Imidazolo[1,2-a]pyridine derivatives, including ethyl 7-methylimidazolo[1,2-a]pyridine-2-carboxylate, have been synthesized and examined for their catalytic activities. These compounds have been found effective in catalyzing the oxidation of catechol to o-quinone, indicating their potential utility in various chemical processes (Saddik et al., 2012).

Anti-inflammatory Activity

Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate derivatives have been studied for their potential anti-inflammatory activities. For instance, a series of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic esters, acids, and amides were synthesized and pharmacologically tested, showing significant anti-inflammatory and analgesic activity (Di Chiacchio et al., 1998).

Synthesis of Bioactive Compounds

The utility of Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate derivatives extends to the synthesis of compounds with potential biological activity. For example, these derivatives have been used in the synthesis of new potentially bioactive tricyclic pyridinones, indicating their relevance in pharmaceutical research (Vanelle et al., 2005).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, mist, spray, and contact with skin and eyes .

Future Directions

Imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle, has been recognized for its wide range of applications in medicinal chemistry . Therefore, Ethyl 6-Nitroimidazo[1,2-a]pyridine-2-carboxylate and its analogues may have potential for future research in drug discovery .

properties

IUPAC Name

ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c1-2-17-10(14)8-6-12-5-7(13(15)16)3-4-9(12)11-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXFLWMGZPJKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=CC2=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30502502
Record name Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate

CAS RN

38923-08-9
Record name Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Operations similar to Production Example 1-(2) were conducted using ethyl bromopyruvate and 2-amino-5-nitropyridine. The solid whereupon obtained was suspended in ethyl acetate, and washed with saturated aqueous sodium hydrogencarbonate to provide the title compound as brown solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RC Elgersma, RGE Coumans, T Huijbregts… - Molecular …, 2015 - ACS Publications
Antibody–drug conjugates (ADCs) that are currently on the market or in clinical trials are predominantly based on two drug classes: auristatins and maytansinoids. Both are tubulin …
Number of citations: 207 pubs.acs.org

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